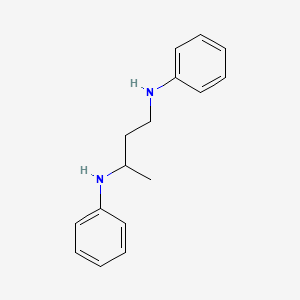

N~1~,N~3~-Diphenylbutane-1,3-diamine

Description

N¹,N³-Diphenylbutane-1,3-diamine is a synthetic diamine featuring a four-carbon (butane) backbone with phenyl groups attached to the terminal nitrogen atoms. This compound’s phenyl substituents distinguish it from alkylated analogs, conferring unique physicochemical and functional properties .

Properties

CAS No. |

80378-50-3 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

1-N,3-N-diphenylbutane-1,3-diamine |

InChI |

InChI=1S/C16H20N2/c1-14(18-16-10-6-3-7-11-16)12-13-17-15-8-4-2-5-9-15/h2-11,14,17-18H,12-13H2,1H3 |

InChI Key |

IWVFBPWHTLNIJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNC1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the formation of a Schiff base intermediate through the reaction of the diketone (e.g., butane-1,3-dione) with aniline. Subsequent reduction of the imine bonds yields the target diamine. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure (3–10 MPa) has been widely employed. A critical factor in optimizing yield is the choice of solvent; polar aprotic solvents such as tetrahydrofuran (THF) or ethanol enhance reaction rates by stabilizing intermediates.

Recent advancements have explored the use of transfer hydrogenation agents like ammonium formate, which allows milder conditions (60–80°C) while achieving yields exceeding 85%. Table 1 summarizes key variations of this method.

Table 1: Reductive Amination Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | Ethanol | 80 | 5 | 78 |

| Raney Ni | THF | 100 | 10 | 82 |

| Ammonium formate | MeOH | 60 | Ambient | 86 |

Challenges and Solutions

Steric hindrance from the phenyl groups often leads to incomplete reduction or side reactions such as over-reduction to secondary amines. To mitigate this, sequential addition of aniline derivatives and controlled hydrogen flow rates have been implemented. Additionally, doping catalysts with alkaline modifiers (e.g., NaOH) improves selectivity by suppressing dehydrogenation pathways.

Aza-Michael Addition of Amines to α,β-Unsaturated Esters

The aza-Michael addition offers a stereocontrolled pathway to synthesize chiral N¹,N³-Diphenylbutane-1,3-diamine derivatives. This method leverages the conjugate addition of amines to electron-deficient alkenes.

Synthetic Protocol

In a representative procedure, lithium (R)-(+)-N-benzyl-α-methylbenzylamide reacts with α,β-unsaturated esters (e.g., methyl acrylate) to form β-amino esters. Subsequent reduction with lithium aluminum hydride (LAH) yields the diamine. This two-step process achieves enantiomeric excess (ee) values up to 94% when chiral lithium amides are employed.

Key Reaction Parameters:

- Temperature: −78°C (addition step), 0°C (reduction)

- Solvent: Diethyl ether or toluene

- LAH stoichiometry: 2.5 equivalents

Mechanistic Insights

The lithium amide acts as a strong base, deprotonating the α,β-unsaturated ester to form a resonance-stabilized enolate. Nucleophilic attack by the amine occurs at the β-position, followed by proton transfer to yield the β-amino ester. LAH reduction proceeds via a four-membered transition state, cleaving the ester carbonyl to generate the primary amine.

Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation of dinitriles provides an alternative route, particularly suitable for large-scale synthesis. This method involves the reduction of 1,3-dicyanobutane derivatives in the presence of phenylating agents.

Process Details

A patented continuous-flow system employs Raney nickel catalysts and alkaline co-catalysts (e.g., 0.5% NaOH in methanol) under hydrogen pressures of 6 MPa. The dinitrile intermediate is generated in situ via the reaction of 1,3-dibromobutane with sodium cyanide. Subsequent hydrogenation at 100°C achieves conversions exceeding 99%, with diamine yields of 98%.

Advantages of Continuous-Flow Systems:

- Enhanced mass transfer and heat dissipation

- Reduced catalyst deactivation

- Scalability for industrial production

Comparative Analysis with Batch Reactors

Batch processes often suffer from back-mixing and thermal gradients, limiting yields to 85–90%. In contrast, continuous-flow systems maintain consistent reaction conditions, enabling higher selectivity and throughput.

Ullmann-Type Coupling Reactions

Ullmann coupling facilitates the construction of the C–N bond between aryl halides and amine precursors. While less commonly applied to aliphatic diamines, recent adaptations have demonstrated feasibility.

Reaction Design

A copper(I) iodide-catalyzed coupling of 1,3-dibromobutane with aniline derivatives in the presence of a diamine ligand (e.g., trans-cyclohexane-1,2-diamine) achieves moderate yields (50–60%). Key challenges include homocoupling of aryl halides and catalyst poisoning by amine products.

Optimization Strategies:

- Use of microwave irradiation to reduce reaction time

- Addition of silver oxide as a halide scavenger

Biocatalytic Approaches

Emerging enzymatic methods offer sustainable pathways for diamine synthesis. Transaminases engineered for broad substrate specificity have been applied to convert 1,3-diketones into diamines under mild aqueous conditions.

Case Study: ω-Transaminase Catalysis

A recent study utilized a double mutant of Chromobacterium violaceum ω-transaminase to aminate butane-1,3-dione with 80% conversion and 99% ee. Co-factor regeneration was achieved using isopropylamine as an amine donor.

Table 2: Biocatalytic vs. Chemical Methods

| Parameter | Biocatalytic | Chemical (Reductive Amination) |

|---|---|---|

| Temperature (°C) | 30 | 80 |

| Pressure | Ambient | 5 MPa |

| Yield (%) | 80 | 78 |

| Enantioselectivity | High (99% ee) | Racemic |

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Diphenylbutane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.

Major Products Formed

Oxidation: Imines, amides

Reduction: Amines

Substitution: Brominated or nitrated derivatives

Scientific Research Applications

N~1~,N~3~-Diphenylbutane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1,N~3~-Diphenylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Solubility and Reactivity

N¹,N¹-Dimethylpropane-1,3-diamine

- Structure : Propane backbone with N-methyl groups.

- Solubility: High aqueous solubility (>10 mg/mL) due to polar dimethylamino groups, as demonstrated in TLR2-targeting compounds .

- Reactivity : Used in amidation reactions to enhance water solubility and potency (EC₅₀ = 0.25 nM) .

N¹,N¹-Diethylbenzene-1,3-diamine

- Structure : Benzene ring with N-ethyl groups.

- Synthesis: Prepared via hydrolysis of N-(3-diethylamino)phenylacetamide .

- Application : Intermediate for acridine derivatives with anti-prion and neuroprotective activities .

- Key Difference : The butane backbone in the target compound offers greater conformational flexibility compared to the rigid benzene ring, which may influence binding to biological targets.

N¹,N³-Tetramethylbutene-1,3-diamine

- Structure : Unsaturated butene backbone with N-methyl groups.

- Properties : Boiling point 49–50°C at 7 Torr; lower molecular weight (142.24 g/mol) than the target compound .

Anticancer Activity

- N¹,N³-Dimethylenepropane-1,3-diamine Fragment : Enhances anticancer activity when used as a linker in symmetric aromatic compounds, active against multiple tumors except prostate cancer .

- Implications for Target Compound : The longer butane chain and phenyl groups in N¹,N³-Diphenylbutane-1,3-diamine may improve intercalation into DNA or hydrophobic enzyme pockets, though direct evidence is lacking.

Neuroprotective and Anti-cholinesterase Activities

- Acridine Derivatives : N¹,N¹-diethylbenzene-1,3-diamine is used to synthesize compounds inhibiting prion propagation and acetylcholinesterase .

- Target Compound Potential: The phenyl groups could modulate binding affinity to cholinesterase’s aromatic gorge, but reduced solubility may limit bioavailability.

Challenges in Functionalization

- Epimerization Risk : Lithium hydroxide-mediated hydrolysis of methyl esters in analogs caused racemization, mitigated using trimethyltin hydroxide .

- Arylation Methods : Introducing phenyl groups may require Buchwald-Hartwig amination (used in benzene-1,3-diamine analogs) or Ullmann coupling, given the steric bulk of phenyl substituents .

Yield and Purity

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.